N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide: is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a cyclopropyl group, and a hydroxypropyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of a benzyl chloride derivative with the oxalamide core.
Addition of the 3-cyclopropyl-3-hydroxypropyl group: This step can be carried out by reacting the intermediate compound with a cyclopropyl-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes derived from the hydroxypropyl group.
Reduction products: Amines or alcohols derived from the oxalamide backbone.
Substitution products: Compounds with substituted benzyl groups.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering molecular pathways: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide: can be compared with other oxalamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both a cyclopropyl group and a hydroxypropyl group attached to the oxalamide backbone makes this compound unique.
- Potential Applications : Its unique structure may confer specific biological activities or chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-4-2-1-3-11(12)9-18-15(21)14(20)17-8-7-13(19)10-5-6-10/h1-4,10,13,19H,5-9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVRCJTSCHKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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